CGP-74514A hydrochloride is a small molecule inhibitor of Cyclin-dependent kinase 1 (CDK1) []. CDKs are a family of enzymes that play a crucial role in regulating the cell cycle. CGP-74514A has been investigated for its potential as an anticancer agent due to its ability to disrupt cell cycle progression in cancer cells [, ].
CGP-74514A inhibits the activity of CDK1 by binding to the ATP-binding pocket of the enzyme []. This prevents CDK1 from phosphorylating its substrates, which are essential for various cell cycle events such as G1/S transition and mitosis []. Studies have shown that CGP-74514A treatment leads to cell cycle arrest and apoptosis (programmed cell death) in cancer cells [].
2-N-[(1R,2S)-2-aminocyclohexyl]-6-N-(3-chlorophenyl)-9-ethylpurine-2,6-diamine; hydrochloride, commonly referred to as CGP-74514A hydrochloride, is a synthetic compound belonging to the class of purine derivatives. Its molecular formula is C19H25ClN7, and it has a molar mass of approximately 385.89 g/mol. The compound features a complex structure that includes an ethyl group, a chlorophenyl group, and an aminocyclohexyl moiety, which contribute to its pharmacological properties.
CGP-74514A hydrochloride exhibits significant biological activity, particularly as an inhibitor of specific kinases involved in cell proliferation. This makes it a candidate for therapeutic applications in treating various cancers and other proliferative diseases. Studies have shown that it effectively inhibits p34 cdc2/cyclin B kinase activity, which is crucial in cell cycle regulation .
The synthesis of 2-N-[(1R,2S)-2-aminocyclohexyl]-6-N-(3-chlorophenyl)-9-ethylpurine-2,6-diamine; hydrochloride typically involves the following steps:
These methods ensure high yield and purity of the final product.
CGP-74514A hydrochloride has potential applications in:
Interaction studies have revealed that CGP-74514A hydrochloride can modulate various signaling pathways by inhibiting specific kinases. These interactions can lead to alterations in cell cycle progression and apoptosis, making it a valuable compound for understanding cancer biology and developing targeted therapies.
Several compounds share structural similarities with 2-N-[(1R,2S)-2-aminocyclohexyl]-6-N-(3-chlorophenyl)-9-ethylpurine-2,6-diamine; hydrochloride. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
CGP-74514A | Purine base with chlorophenyl and cyclohexyl groups | Specific inhibition of p34 cdc2 kinase |
Cimetidine | Imidazole derivative with antiulcer properties | Primarily acts as an H2 receptor antagonist |
Niclosamide | Chlorobenzamide derivative | Antiparasitic agent with distinct mechanism |
Rosiglitazone | Thiazolidinedione derivative | Primarily used for diabetes management |
CGP-74514A hydrochloride is unique due to its specific action on cell cycle regulation through kinase inhibition, distinguishing it from other compounds that may target different pathways or receptors.